Historphin

Vue d'ensemble

Description

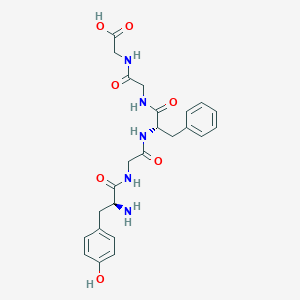

Tyrosyl-glycyl-phenylalanyl-glycyl-glycine is a peptide composed of five amino acids: tyrosine, glycine, phenylalanine, glycine, and glycine. Peptides like this one are important in various biological processes and have significant roles in scientific research due to their unique properties and interactions.

Applications De Recherche Scientifique

Tyrosyl-glycyl-phenylalanyl-glycyl-glycine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.

Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tyrosyl-glycyl-phenylalanyl-glycyl-glycine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence, which is protected at its amino group.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final peptide.

Industrial Production Methods

Industrial production of peptides like tyrosyl-glycyl-phenylalanyl-glycyl-glycine often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often using automated synthesizers and high-throughput techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Tyrosyl-glycyl-phenylalanyl-glycyl-glycine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can affect the peptide bonds or side chains, depending on the conditions.

Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.

Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction can yield modified peptide bonds or altered side chains.

Mécanisme D'action

The mechanism by which tyrosyl-glycyl-phenylalanyl-glycyl-glycine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various signaling pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and other biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Glycyl-glycyl-tyrosine: A simpler peptide with similar properties but fewer amino acids.

Phenylalanyl-glycyl-glycine: Another related peptide with different amino acid composition.

Tyrosyl-glycyl-glycine: A shorter peptide with similar functional groups.

Uniqueness

Tyrosyl-glycyl-phenylalanyl-glycyl-glycine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Its combination of aromatic and small amino acids allows for diverse interactions and applications in various fields of research.

Activité Biologique

Osteogenic Growth Peptide (OGP) is a biologically active peptide known for its significant role in bone formation and hematopoiesis. The specific fragment OGP(10-14) is recognized as the active portion of the full-length peptide, exhibiting various biological activities that have been extensively studied. This article delves into the biological activity of OGP(10-14), highlighting its effects on osteoblast proliferation, differentiation, and hematopoietic functions, supported by data tables and relevant research findings.

Overview of Osteogenic Growth Peptide (OGP)

OGP is a 14-amino acid peptide derived from the gene for histone H4 and is present in serum at nanomolar concentrations. The C-terminal pentapeptide OGP(10-14) (sequence: Tyr-Gly-Phe-Gly-Gly) retains the biological activity of OGP, influencing both bone and blood cell functions. Research indicates that OGP(10-14) stimulates osteoblast proliferation, enhances hematopoiesis, and plays a role in bone repair and regeneration.

1. Effects on Osteoblasts

OGP(10-14) has been shown to enhance the proliferation and differentiation of osteoblastic cells. Key findings include:

- Proliferation Stimulation : OGP(10-14) significantly increases the proliferation of osteoblastic cell lines such as MC3T3-E1 and ROS 17/2.8. Studies indicate a dose-dependent response, with optimal effects observed at concentrations between M and M .

- Differentiation Induction : The peptide promotes osteogenic differentiation in mesenchymal stem cells (MSCs), inhibiting adipocyte formation while enhancing alkaline phosphatase activity and matrix mineralization .

- Mechanistic Insights : The signaling pathways involved include ERK1/2 activation leading to increased CREB phosphorylation, which enhances transcriptional activity related to osteogenesis .

| Cell Type | Effect | Mechanism |

|---|---|---|

| MC3T3-E1 | Increased proliferation | ERK1/2 signaling |

| Primary human osteoblasts | Inhibition of apoptosis; increased OPG secretion | Modulation of glucocorticoid effects |

| Bone marrow-derived MSCs | Enhanced osteogenic differentiation; reduced adipogenesis | Direct regulation by OGP(10-14) |

2. Hematopoietic Activity

In addition to its effects on bone cells, OGP(10-14) also influences hematopoietic functions:

- Enhancement of Hematopoiesis : OGP(10-14) has been shown to stimulate colony-forming unit (CFU) growth in hematopoietic stem cells derived from bone marrow, peripheral blood, and cord blood. Specifically, it significantly increases granulocyte-macrophage CFU (GM-CFU) and burst-forming unit erythroid (BFU-E) counts .

- Mechanisms of Action : The peptide acts on CD34+ enriched cells, enhancing their self-renewal potential and promoting the activity of stem cell factors such as SCF . It also modulates TGFβ1 expression, which plays a role in down-regulating Mpl receptor expression necessary for TPO signaling in megakaryocyte differentiation .

Study 1: Osteoporotic Mouse Model

A study involving OPG-deficient mice demonstrated that administration of OGP(10-14) over six weeks resulted in significant increases in bone mineral density and serum alkaline phosphatase levels, indicating enhanced bone formation . This model underscores the potential therapeutic applications of OGP(10-14) in osteoporosis treatment.

Study 2: Hematological Impact

Research conducted on human stem cells showed that treatment with OGP(10-14) led to a marked increase in GM-CFU and BFU-E colonies compared to untreated controls. This suggests a robust enhancement of hematopoietic stem cell function through direct action on progenitor cells .

Propriétés

IUPAC Name |

2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O7/c25-18(10-16-6-8-17(30)9-7-16)23(35)27-13-21(32)29-19(11-15-4-2-1-3-5-15)24(36)28-12-20(31)26-14-22(33)34/h1-9,18-19,30H,10-14,25H2,(H,26,31)(H,27,35)(H,28,36)(H,29,32)(H,33,34)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFPKYKDLYYTJH-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909398 | |

| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxyethylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105250-85-9 | |

| Record name | Historphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105250859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxyethylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.